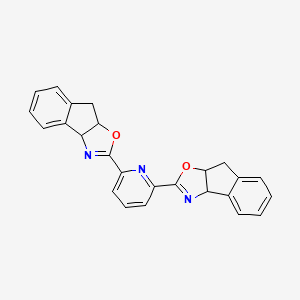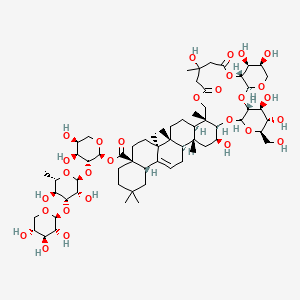
Gemcitabine 5'-elaidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is designed to overcome resistance associated with the human equilibrative nucleoside transporter 1 (hENT1), which is crucial for the uptake of gemcitabine into cells . Gemcitabine 5’-elaidate has shown high anticancer activity and is particularly effective in treating pancreatic cancer .
Méthodes De Préparation
The synthesis of gemcitabine 5’-elaidate involves the conjugation of gemcitabine with elaidic acid. This process typically includes the following steps:
Activation of Elaidic Acid: Elaidic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Conjugation with Gemcitabine: The activated elaidic acid is then reacted with gemcitabine to form the gemcitabine 5’-elaidate conjugate.
Industrial production methods for gemcitabine 5’-elaidate are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Gemcitabine 5’-elaidate undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution: Gemcitabine 5’-elaidate can participate in nucleophilic substitution reactions, particularly involving the cytidine moiety.
Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include gemcitabine and its metabolites .
Applications De Recherche Scientifique
Gemcitabine 5’-elaidate has a wide range of scientific research applications:
Chemistry: It is used to study the stability and reactivity of lipid-drug conjugates.
Biology: Researchers use it to investigate cellular uptake mechanisms independent of nucleoside transporters.
Industry: The compound is explored for its potential in developing more effective chemotherapeutic agents.
Mécanisme D'action
Gemcitabine 5’-elaidate exerts its effects through the following mechanisms:
Cellular Uptake: The lipid moiety allows the compound to enter cells via passive diffusion, bypassing the need for hENT1.
Activation: Once inside the cell, esterases hydrolyze the compound to release active gemcitabine.
Inhibition of DNA Synthesis: Gemcitabine is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately causing cell death.
The molecular targets involved include ribonucleotide reductase and DNA polymerase .
Comparaison Avec Des Composés Similaires
Gemcitabine 5’-elaidate is unique compared to other gemcitabine derivatives due to its lipid conjugation, which enhances cellular uptake and stability. Similar compounds include:
Gemcitabine: The parent compound, which requires hENT1 for cellular uptake.
Gemcitabine-succinate-GnRH: Another gemcitabine conjugate designed for targeted drug delivery.
Gemcitabine 5’-elaidate stands out for its ability to overcome transporter-related resistance and its enhanced stability .
Propriétés
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSNRGIEVBPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
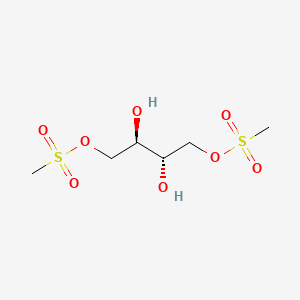
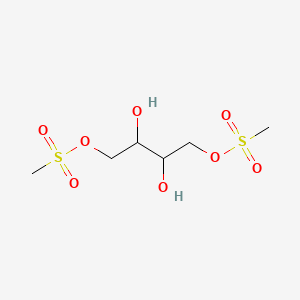
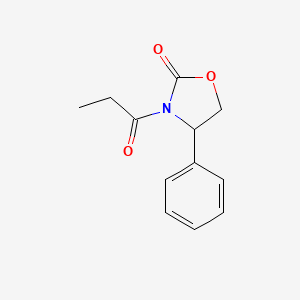
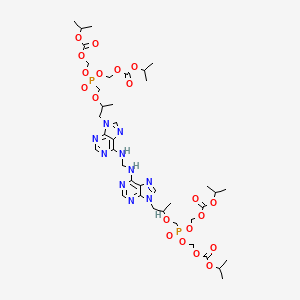
![5-fluoro-2-[1-(4-fluorophenyl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B13387120.png)
![1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate](/img/structure/B13387125.png)
![7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one](/img/structure/B13387134.png)
![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)
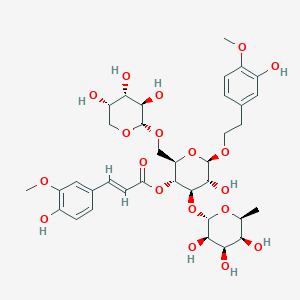
![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)
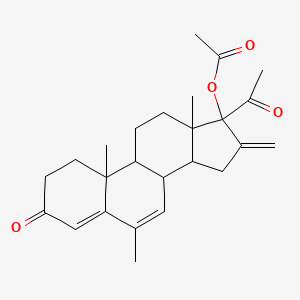
![[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)
